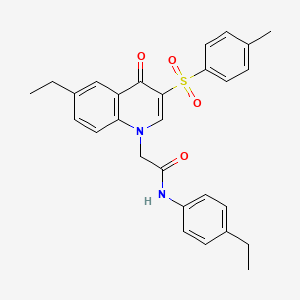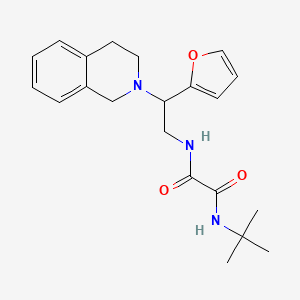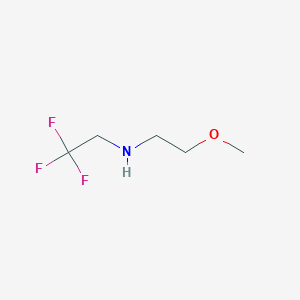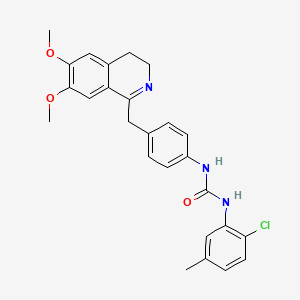![molecular formula C14H12N4O3S B2813401 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-86-8](/img/structure/B2813401.png)
7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the linear formula C19H17N3O3 . It has a molecular weight of 335.366 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 335.366 . Other physical and chemical properties such as melting point, solubility, and spectral data are not available in the resources I found.Scientific Research Applications
Structural Analysis and Molecular Interactions
Research into thiazolopyrimidines, such as 7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, has revealed insights into their conformational features. Studies have shown that varying substituents on the thiazolopyrimidine scaffold can significantly affect intermolecular interactions. These structural modifications influence the compound's packing features, controlled by weak interactions like C-H…O, C-H…N, N-H…N O-H…N, C-H…π, and π…π interactions (Nagarajaiah & Begum, 2014).
Synthesis and Potential Biological Activities
The synthesis of novel compounds containing the thiazolopyrimidine structure, like the one , has been explored for various biological activities. For instance, compounds synthesized through similar processes have shown antimicrobial activity (Gein et al., 2015). Another study focused on the synthesis of compounds related to thiazolopyrimidines, revealing potential applications in inhibiting HIV integrase, a crucial enzyme in the HIV replication process (Boros et al., 2006).
Structural Modifications for Biocidal Properties
Structural modifications of thiazolopyrimidines have been investigated for their biocidal properties. By altering the chemical structure, these compounds have demonstrated effectiveness against various microorganisms, including bacteria and fungi (Youssef et al., 2011).
Synthesis and Characterization for Various Applications
The synthesis and characterization of thiazolopyrimidines, including the specific compound , have been studied extensively. These studies provide a foundation for understanding their potential in various scientific and medicinal applications. The detailed synthesis methods and characterization techniques offer insight into their chemical properties and potential uses (Ukrainets et al., 2017).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activity. More detailed studies could provide valuable information about its physical and chemical properties, safety and hazards, and potential applications .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is generally understood that compounds of this nature interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds, such as 7-hydroxy-5-oxopyrazolo derivatives, typically have pka values in the range of 42–50 , suggesting that they are expected to be sufficiently soluble in water at physiological pH .
Result of Action
Related compounds have shown significant inhibitory activity in various assays , suggesting that this compound could potentially have similar effects.
properties
IUPAC Name |
7-hydroxy-3-methyl-5-oxo-N-(pyridin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-8-7-22-14-17-12(20)10(13(21)18(8)14)11(19)16-6-9-2-4-15-5-3-9/h2-5,7,20H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZANERMABLOGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2813324.png)
![Ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2813325.png)



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2813330.png)

![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813334.png)




